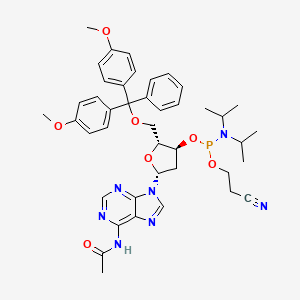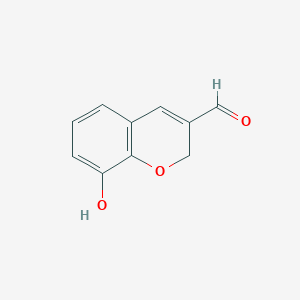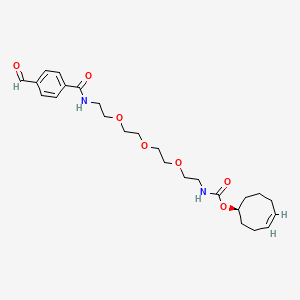
TCO-PEG3-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-aldehyde typically involves the following steps:
Formation of the trans-cyclooctene group: This is achieved through the isomerization of cis-cyclooctene.
Attachment of the polyethylene glycol chain: The PEG3 chain is attached to the trans-cyclooctene group through a series of etherification reactions.
Introduction of the aldehyde group: The final step involves the oxidation of a terminal hydroxyl group on the PEG3 chain to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk isomerization: of cis-cyclooctene to trans-cyclooctene.
Large-scale etherification: to attach the PEG3 chain.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-aldehyde undergoes several types of chemical reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The trans-cyclooctene group reacts with tetrazine-containing molecules to form stable dihydropyridazine linkages
Oxime and Hydrazone Ligation: The aldehyde group reacts with amines or hydrazines to form oximes or hydrazones.
Common Reagents and Conditions
Tetrazine: Used in iEDDA reactions with the trans-cyclooctene group.
Amines and Hydrazines: React with the aldehyde group to form oximes and hydrazones.
Oxidizing Agents: Such as PCC or Dess-Martin periodinane for the oxidation step
Major Products
Dihydropyridazine Linkages: Formed from iEDDA reactions.
Oximes and Hydrazones: Formed from reactions with the aldehyde group.
Scientific Research Applications
TCO-PEG3-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques to label and track biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of TCO-PEG3-aldehyde involves:
Click Chemistry: The trans-cyclooctene group undergoes iEDDA reactions with tetrazine-containing molecules, forming stable linkages.
Bio-conjugation: The aldehyde group reacts with amines or hydrazines to form stable oximes or hydrazones, enabling the attachment of various biomolecules
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-aldehyde: Similar structure but with a four-unit PEG chain.
TCO-PEG2-aldehyde: Similar structure but with a two-unit PEG chain.
DBCO-PEG3-aldehyde: Contains a dibenzocyclooctyne group instead of a trans-cyclooctene group
Uniqueness
TCO-PEG3-aldehyde is unique due to its optimal balance of water solubility, biocompatibility, and reactivity. The three-unit PEG chain provides sufficient flexibility and reduces non-specific binding, making it highly effective in bio-conjugation applications .
Properties
Molecular Formula |
C25H36N2O7 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H36N2O7/c28-20-21-8-10-22(11-9-21)24(29)26-12-14-31-16-18-33-19-17-32-15-13-27-25(30)34-23-6-4-2-1-3-5-7-23/h1-2,8-11,20,23H,3-7,12-19H2,(H,26,29)(H,27,30)/b2-1+/t23-/m1/s1 |
InChI Key |
QWGAPJFOPLRSEF-AGXACZNRSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


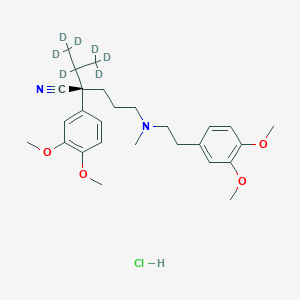
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
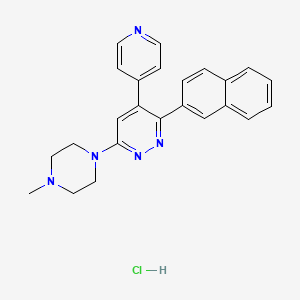
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
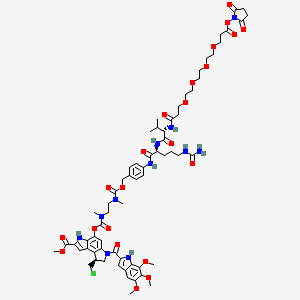
![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
